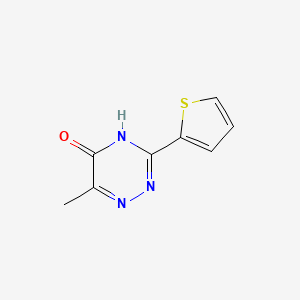

6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol

Übersicht

Beschreibung

6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol is a heterocyclic compound that features a triazine ring fused with a thiophene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with hydrazine hydrate to form a hydrazone intermediate, which is then cyclized with methyl isocyanate to yield the desired triazine compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the triazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.

Substitution: Halogenating agents, alkylating agents; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Reduced triazine derivatives

Substitution: Halogenated or alkylated triazine compounds

Wissenschaftliche Forschungsanwendungen

Antitumor Properties

Research indicates that 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol exhibits significant antitumor activity. It has been tested against various cancer cell lines and has shown promising results in inhibiting tumor growth. The compound's mechanism may involve the disruption of cellular processes essential for cancer cell proliferation .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For example, it has been compared to commercial antibiotics like Imipenem and Nystatin, showing superior antibacterial and antifungal activities .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. It has been shown to inhibit inflammatory pathways effectively, making it a candidate for developing new anti-inflammatory drugs .

Herbicidal Activity

The compound's potential extends into agriculture, where it is being studied for herbicidal properties. Its ability to inhibit specific plant growth processes suggests it could be developed into an effective herbicide .

Plant Growth Regulation

Research indicates that derivatives of triazine compounds can regulate plant growth by influencing hormonal pathways. This application could lead to the development of new agrochemicals that enhance crop yield and resilience .

Several case studies highlight the applications of this compound:

- Antimicrobial Efficacy : A study evaluated its activity against Pseudomonas aeruginosa and Staphylococcus aureus, showing significant inhibition compared to standard antibiotics .

- Anti-inflammatory Activity : Another investigation assessed its effects on inflammatory markers in vitro and demonstrated a reduction in pro-inflammatory cytokines.

- Herbicidal Testing : Field trials indicated that formulations containing this compound effectively controlled weed populations without harming crop yields .

Wirkmechanismus

The mechanism of action of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, in antimicrobial applications, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways, resulting in bacterial cell death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(2-Thienyl)-1,2,4-triazine

- 6-Methyl-1,2,4-triazine

- 2-Thienyl-1,2,4-triazine

Uniqueness

6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol stands out due to the presence of both a methyl group and a thiophene ring, which confer unique electronic and steric properties. These features can enhance the compound’s reactivity and specificity in various chemical and biological contexts, making it a valuable scaffold for further development and application.

Biologische Aktivität

6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol is a heterocyclic compound known for its diverse biological activities. The compound's unique structure, characterized by a triazine ring with a methyl group and a thienyl substituent, suggests potential applications in medicinal chemistry. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈N₄OS. The presence of nitrogen, sulfur, and oxygen in its structure contributes to its biological activity. The compound's unique combination of the thienyl group and hydroxyl functionality within the triazine framework may confer distinct properties that differentiate it from other similar compounds.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa). In comparative studies, it demonstrated higher antibacterial activity than some commercial antibiotics .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| S. aureus | 32 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can significantly reduce the viability of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest .

In a study involving various derivatives of triazines, the incorporation of the thienyl moiety was found to enhance anticancer activity significantly:

| Compound | Viability Reduction (%) | p-value |

|---|---|---|

| Base Compound | 84.8% | - |

| Thienyl Substituted | 31.4% | <0.0001 |

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects in various models. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for further investigation in inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study compared the antimicrobial activity of this compound against standard antibiotics. The results indicated that this compound could serve as an alternative treatment option for resistant bacterial strains.

- Anticancer Mechanism : Another study focused on the mechanism of action of this compound in A549 cells. The results showed that it induced apoptosis through mitochondrial pathways and inhibited cell proliferation significantly.

Eigenschaften

IUPAC Name |

6-methyl-3-thiophen-2-yl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c1-5-8(12)9-7(11-10-5)6-3-2-4-13-6/h2-4H,1H3,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRCMTYSHZIXFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601249809 | |

| Record name | 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886360-71-0 | |

| Record name | 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886360-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.